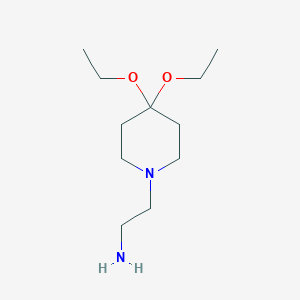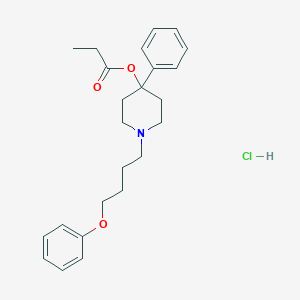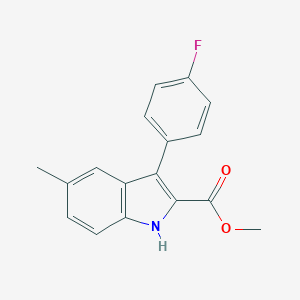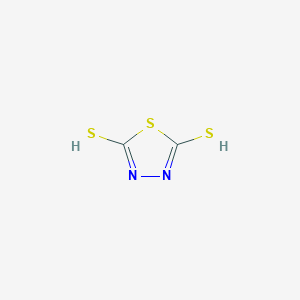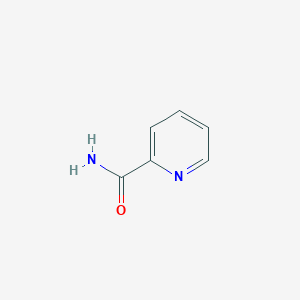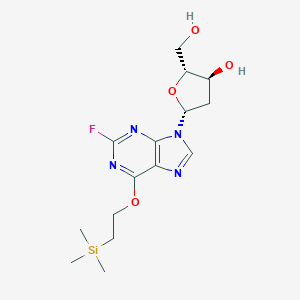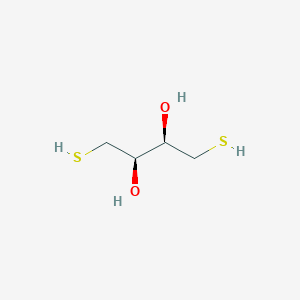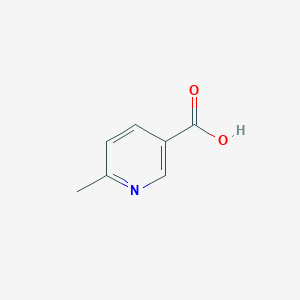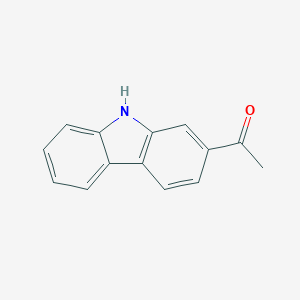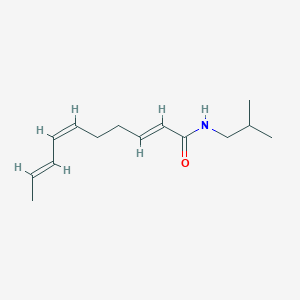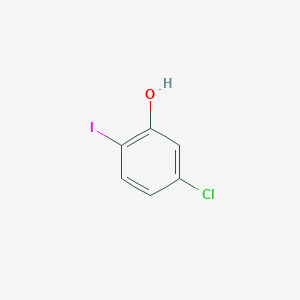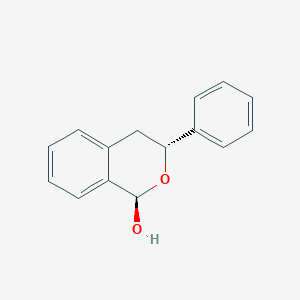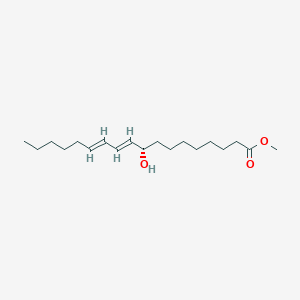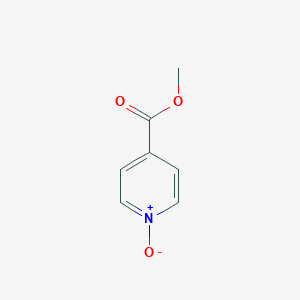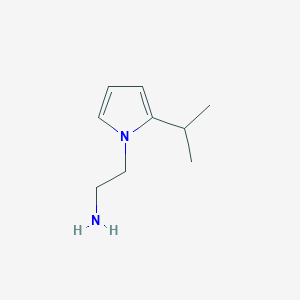
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine, also known as 2-AIP, is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. It is a member of the pyrrole family of compounds and has a unique structure that makes it an interesting candidate for further study.
Wirkmechanismus
The exact mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine is not yet fully understood, but it is thought to act on several different pathways in the body. One proposed mechanism involves the inhibition of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. It may also act on other enzymes and receptors in the body, leading to its various pharmacological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has a number of biochemical and physiological effects in the body. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are involved in mood regulation. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine. One area of interest is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is in the development of new cancer treatments, as 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has shown promising results in inhibiting the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine and its potential effects on other pathways in the body.
Synthesemethoden
The synthesis of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine involves several steps, including the preparation of the starting material, the pyrrole ring formation, and the introduction of the isopropyl group. The most common method involves the reaction of 2-bromo-1-(2-isopropyl-1H-pyrrol-1-yl)ethanone with ammonia in ethanol, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the field of neuroscience, where it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
141030-93-5 |
|---|---|
Produktname |
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine |
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
2-(2-propan-2-ylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C9H16N2/c1-8(2)9-4-3-6-11(9)7-5-10/h3-4,6,8H,5,7,10H2,1-2H3 |
InChI-Schlüssel |
RRTUEAGMWYAMIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CN1CCN |
Kanonische SMILES |
CC(C)C1=CC=CN1CCN |
Synonyme |
1H-Pyrrole-1-ethanamine,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



